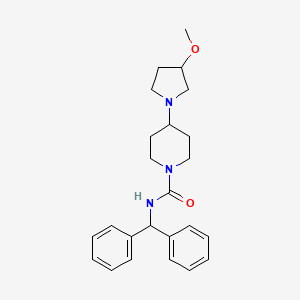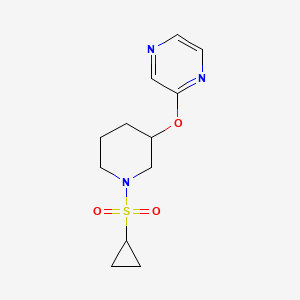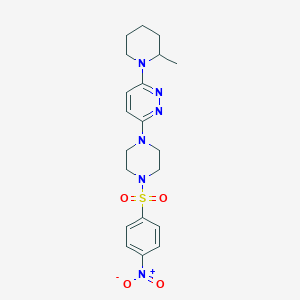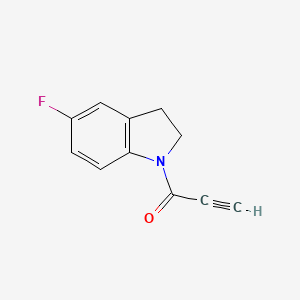![molecular formula C23H21N3O5S B2755613 2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 383894-56-2](/img/structure/B2755613.png)
2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, a cyano group, a hydroxy group, a dihydropyridine ring, a sulfanyl group, and an ethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The benzodioxole, dihydropyridine, and ethoxyphenyl groups are all aromatic systems, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the cyano group could undergo reactions to form amines, carboxylic acids, or amides. The hydroxy group could potentially be involved in elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Anticancer Properties
This compound exhibits promising anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their activity against cancer cells. Some derivatives demonstrated significant selectivity between cancer cells and normal cells . Further investigations into its mechanism of action and specific targets are warranted.
Antibacterial Activity
Derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide have been synthesized and evaluated for their antibacterial and antiproliferative properties. Notably, certain compounds exhibited substantial activity against human tumor cell lines and bacterial strains, suggesting dual potential as both antibacterial agents and anticancer therapeutics.
Photodynamic Therapy (PDT) Applications
Research on the physical optical and photochemical properties of compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide highlights their potential in photodynamic therapy (PDT) for cancer treatment. Some derivatives showed higher singlet oxygen quantum yields, a critical factor for PDT efficacy. Further studies could explore their use in PDT protocols.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-29-16-6-4-15(5-7-16)25-22(28)12-32-23-18(11-24)17(10-21(27)26-23)14-3-8-19-20(9-14)31-13-30-19/h3-9,17H,2,10,12-13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHSVHUZYLIAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2755535.png)

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)

